![molecular formula C10H7Cl2N3O B11114664 2-cyano-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11114664.png)
2-cyano-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-cyano-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group –CH=N–NH–C(O)–
Preparation Methods
2-cyano-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide can be synthesized through the condensation reaction between cyanoacetohydrazide and 2,6-dichlorobenzaldehyde. The reaction typically takes place in methanol as a solvent. The reaction conditions involve stirring the reactants at room temperature for several hours until the product precipitates out .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-cyano-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various nitrogen-containing heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-cyano-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide can be compared with other similar hydrazone derivatives, such as:
- 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- 2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C10H7Cl2N3O |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
2-cyano-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-8-2-1-3-9(12)7(8)6-14-15-10(16)4-5-13/h1-3,6H,4H2,(H,15,16)/b14-6+ |
InChI Key |
OKXQHWDZJDMFMC-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CC#N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CC#N)Cl |
Origin of Product |
United States |
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